8Z,10E-Dodecadienyl acetate
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Overview
Description
8Z,10E-Dodecadienyl acetate: is an organic compound with the molecular formula C14H24O2 . It is a type of carboxylic ester and is known for its role in the field of chemical ecology, particularly as a component of insect pheromones . This compound is characterized by its two double bonds in the 8th and 10th positions, with the configuration being Z (cis) and E (trans) respectively .
Scientific Research Applications
8Z,10E-Dodecadienyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in the study of stereochemistry and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8Z,10E-Dodecadienyl acetate typically involves the use of general methods applicable to Z,Z-1,3-dienes. One such method includes the reaction of appropriate alkenes under controlled conditions to achieve the desired stereochemistry . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the double bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions: 8Z,10E-Dodecadienyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of saturated compounds by hydrogenating the double bonds.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include peracids and oxygen in the presence of catalysts.
Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.
Substitution: Nucleophiles such as amines or alcohols in the presence of bases or acids.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated dodecane derivatives.
Substitution: Various esters and ethers depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 8Z,10E-Dodecadienyl acetate primarily involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion . The pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction mechanisms .
Comparison with Similar Compounds
- (8Z,10Z)-8,10-Dodecadienyl acetate
- (E,E)-8,10-Dodecadienyl acetate
- (E,Z)-8,10-Dodecadienyl acetate
Comparison: 8Z,10E-Dodecadienyl acetate is unique due to its specific Z and E configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological systems, making it particularly valuable in the study of stereochemistry and pheromone activity .
Properties
IUPAC Name |
[(8Z,10E)-dodeca-8,10-dienyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKDSWPSEFZZOZ-ICWBMWKASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCCCCCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\CCCCCCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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